molecular formula C16H23N3O4 B12836752 (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid

Cat. No.: B12836752
M. Wt: 321.37 g/mol
InChI Key: ISFDXNHYDDELLC-UHFFFAOYSA-N
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Description

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an acetic acid moiety The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group on the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid typically involves multiple steps. One common route starts with the protection of the amino group on pyrrolidine using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The protected pyrrolidine is then coupled with a pyridine derivative through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

(3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid: Lacks the Boc protecting group, making it more reactive.

    (3-Boc-amino-pyrrolidin-1-YL)-pyridin-2-YL-acetic acid: Similar structure but with the pyridine ring in a different position.

    (3-Boc-amino-pyrrolidin-1-YL)-pyridin-4-YL-acetic acid: Another positional isomer with different reactivity and properties.

Uniqueness

The presence of the Boc protecting group in (3-Boc-amino-pyrrolidin-1-YL)-pyridin-3-YL-acetic acid provides unique advantages in synthetic chemistry. It allows for selective reactions at other functional groups while protecting the amino group from unwanted reactions. This makes the compound a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)18-12-6-8-19(10-12)13(14(20)21)11-5-4-7-17-9-11/h4-5,7,9,12-13H,6,8,10H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

ISFDXNHYDDELLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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